![molecular formula C26H24FN5O2S B2377541 5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-39-1](/img/structure/B2377541.png)
5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24FN5O2S and its molecular weight is 489.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. These derivatives have displayed activity against a range of microorganisms, suggesting the potential of these compounds, including the focal compound, in developing new antimicrobial agents. For instance, compounds synthesized from furan-2-carbohydrazide, including 1,2,4-triazole derivatives, were screened for their antimicrobial activities against tested microorganisms, demonstrating some level of effectiveness (Başoğlu et al., 2013).
Antipsychotic Applications
Research into conformationally constrained butyrophenones, which are structurally related to the focal compound through the inclusion of piperazine and fluorophenyl groups, shows their affinity for dopamine and serotonin receptors. This suggests their potential as antipsychotic drugs, highlighting the broader pharmacological interest in similar compounds (Raviña et al., 2000).
Anti-Inflammatory Applications
Derivatives of thiazolo[3,2-b]-1,2,4-triazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research indicates the potential therapeutic uses of such compounds in treating inflammation and pain, with some derivatives showing significant activity (Tozkoparan et al., 2004).
Synthesis Methodologies
The synthesis of related compounds involves various strategies, including the Mannich reaction, highlighting the chemical flexibility and potential for structural modification of this compound class. This flexibility is crucial for exploring pharmacological activities and optimizing biological properties. For example, novel synthesis methods have been developed for creating furan/thiophene and piperazine-containing triazole Mannich bases, demonstrating significant fungicidal activity against several plant fungi (Wang et al., 2015).
properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2S/c1-17-6-4-7-18(16-17)22(31-13-11-30(12-14-31)20-9-3-2-8-19(20)27)23-25(33)32-26(35-23)28-24(29-32)21-10-5-15-34-21/h2-10,15-16,22,33H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNWJIXEYUDWBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=CC=C6F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.